3-cyclohexyl-N-(5-nitropyridin-2-yl)propanamide
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Overview
Description
3-cyclohexyl-N-(5-nitropyridin-2-yl)propanamide is an organic compound that belongs to the class of amides It features a cyclohexyl group attached to a propanamide backbone, with a nitropyridine moiety at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(5-nitropyridin-2-yl)propanamide typically involves the following steps:
Formation of the nitropyridine intermediate: This can be achieved by nitration of 2-aminopyridine to obtain 5-nitropyridin-2-amine.
Coupling with cyclohexylpropanoic acid: The nitropyridine intermediate is then coupled with cyclohexylpropanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(5-nitropyridin-2-yl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Reduction: 3-cyclohexyl-N-(5-aminopyridin-2-yl)propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-cyclohexyl-N-(5-nitropyridin-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used in studies to understand the interaction of nitropyridine derivatives with biological systems, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(5-nitropyridin-2-yl)propanamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-cyclopentyl-N-(5-nitropyridin-2-yl)propanamide: Similar structure but with a cyclopentyl group instead of a cyclohexyl group.
N-(5-nitropyridin-2-yl)acetamide: Similar nitropyridine moiety but with an acetamide backbone.
Uniqueness
3-cyclohexyl-N-(5-nitropyridin-2-yl)propanamide is unique due to the presence of the cyclohexyl group, which can influence its physical and chemical properties, such as solubility and stability. This uniqueness can be leveraged in the design of compounds with specific desired properties for various applications.
Properties
Molecular Formula |
C14H19N3O3 |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
3-cyclohexyl-N-(5-nitropyridin-2-yl)propanamide |
InChI |
InChI=1S/C14H19N3O3/c18-14(9-6-11-4-2-1-3-5-11)16-13-8-7-12(10-15-13)17(19)20/h7-8,10-11H,1-6,9H2,(H,15,16,18) |
InChI Key |
YLKYAIPFRJFCHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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